[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid
Overview
Description
[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the core triazine ring, followed by the introduction of the oxadiazole and chlorophenyl groups. Common reagents used in these steps include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the ethyl group.
Reduction: Reduction reactions could target the triazine ring or the carbonyl groups.
Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands. The presence of the triazine and oxadiazole rings suggests potential bioactivity.
Medicine
Medicinal chemists might investigate this compound for its potential therapeutic properties. The structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazine ring could be involved in binding interactions, while the oxadiazole ring might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Chlorophenyl)-6-(5-methyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid: Similar structure with a methyl group instead of an ethyl group.
[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-thiadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-1,2,4-triazin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O5/c1-2-10-17-13(19-26-10)12-14(24)20(7-11(22)23)15(25)21(18-12)9-5-3-8(16)4-6-9/h3-6H,2,7H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKDMDHBGBRHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=NN(C(=O)N(C2=O)CC(=O)O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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